molecular formula C25H24FN5O3 B1671201 恩布沙坦 CAS No. 156001-18-2

恩布沙坦

货号 B1671201
CAS 编号: 156001-18-2
分子量: 461.5 g/mol
InChI 键: LYVGOAYMIAQLHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Embusartan, also known as BAY 10-6734, is a new orally active Angiotensin II Type I Receptor (AT1R) antagonist . It was initially developed by Bayer AG . It has been studied for its effects on vascular smooth muscle cell growth .

科学研究应用

表征和溶解度研究

研究探索了依普罗沙坦甲磺酸盐(EM)的药物共晶的表征和溶解度,依普罗沙坦甲磺酸盐是一种作为抗高血压药的血管紧张素 II 拮抗剂。由于其生物利用度低,研究重点是通过形成共晶来提高其溶解度,结果表明溶解度和溶解曲线有显著改善(Bhandaru, Malothu, & Akkinepally, 2015)

自微乳化给药系统开发

已开发出依普罗沙坦甲磺酸盐的自微乳化给药系统(SMEDDS)以提高其口服生物利用度。与纯药物相比,该系统显示出生物利用度显着提高,表明其在提高依普罗沙坦甲磺酸盐疗效方面的潜力(Dangre, Gilhotra, & Dhole, 2016)

用于改善生物利用度的固体分散方法

另一项研究利用固体分散方法来提高依普罗沙坦甲磺酸盐的溶解度和生物利用度。通过使用各种聚合物,该研究证明了溶解度和口服生物利用度的显着提高,使固体分散成为依普罗沙坦甲磺酸盐给药的一种有前途的方法(Dangre, Godbole, Ingale, & Mahapatra, 2016)

透皮递送和抗高血压研究

已研究负载依普罗沙坦甲磺酸盐的卡波姆®凝胶中的转移体用于透皮递送及其对高血压管理的影响。这些制剂显示出增强的皮肤渗透性和对高血压的有效管理,表明其在依普罗沙坦甲磺酸盐非口服给药中的潜力(Ahad等,2017)

用于增强透皮递送的新型软纳米囊泡

关于含有依普罗沙坦甲磺酸盐的新型软纳米囊泡或纳米转移体的研究在透皮递送方面显示出有希望的结果。这些纳米转移体通过皮肤提供了改进的药物递送,克服了传统脂质体的局限性,并为EM给药建立了一条新途径(Ahad等,2017)

属性

IUPAC Name

methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c1-3-4-7-19-12-18(25(33)34-2)14-23(32)31(19)15-17-11-10-16(13-22(17)26)20-8-5-6-9-21(20)24-27-29-30-28-24/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVGOAYMIAQLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC(=O)N1CC2=C(C=C(C=C2)C3=CC=CC=C3C4=NNN=N4)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166029
Record name Embusartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Embusartan

CAS RN

156001-18-2
Record name Embusartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156001182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Embusartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMBUSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MY73645XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Embusartan
Reactant of Route 2
Reactant of Route 2
Embusartan
Reactant of Route 3
Reactant of Route 3
Embusartan
Reactant of Route 4
Reactant of Route 4
Embusartan
Reactant of Route 5
Reactant of Route 5
Embusartan
Reactant of Route 6
Reactant of Route 6
Embusartan

Citations

For This Compound
118
Citations
L Iouzalen, O Stepien, P Marche - Journal of Pharmacology and …, 1999 - ASPET
Angiotensin II (AII), an important hypertrophic factor in the cardiovascular system, exerts most of its known effects in vivo through the AII receptor type 1 (AT 1 ) subclass of AII receptors. …
Number of citations: 16 jpet.aspetjournals.org
JC Balt, MJ Mathy, M Pfaffendorf… - Journal of …, 2001 - journals.lww.com
Background In the pithed rat model, endogenously generated angiotensin (Ang) II can enhance sympathetic neurotransmission by acting on Ang II type 1 (AT 1) receptors that are …
Number of citations: 50 journals.lww.com
JM Wang, J Tan, FHH Leenen - Journal of cardiovascular …, 2003 - journals.lww.com
… In the current study, single sc doses of both losartan and embusartan produced significant inhibition of brain AT 1 receptor binding in a dose-dependent manner. Embusartan caused a …
Number of citations: 85 journals.lww.com
J Zhang, FHH Leenen - American Journal of Physiology …, 2001 - journals.physiology.org
… We concluded that peripheral administration of losartan as well as embusartan can cause sufficient central effects to prevent the sympathetic hyperactivity and hypertension induced by …
Number of citations: 32 journals.physiology.org
J Zhang, FHH Leenen - Canadian journal of physiology and …, 2001 - cdnsciencepub.com
… des récepteurs AT1, losartan et embusartan, pour ce qui est d’induire un blocage des récepteurs AT1 centraux. Nous avons administré le losartan ou l’embusartan, à 30 et 100 mg/kg, …
Number of citations: 8 cdnsciencepub.com
JC Balt, MJ Mathy, M Pfaffendorf… - Journal of hypertension …, 2002 - europepmc.org
It is well known that angiotensin II (Ang II) can facilitate the effects of sympathetic neurotransmission. In the present study, using various experimental models, we investigated the …
Number of citations: 27 europepmc.org
JC BAIT, MJ MATHY, M PFAFFENDORF… - Journal of …, 2001 - pascal-francis.inist.fr
Inhibition of facilitation of sympathetic neurotransmission and angiotensin II-induced pressor effects in the pithed rat: comparison between valsartan, candesartan, eprosartan …
Number of citations: 3 pascal-francis.inist.fr
JC Balt - 2002 - researchgate.net
… Effects of either valsartan, candesartan, eprosartan or embusartan on the diastolic blood pressuree increase observed at a stimulation frequency of 2 Hz. Doses of each compound are …
Number of citations: 1 www.researchgate.net
J Zhang - 2001 - ruor.uottawa.ca
… 80 3 Comparing effects of losartan and embusartan administered peripherally and centrally............................. 82 4 Effects of losartan or embusartan administered peripherally on chronic …
Number of citations: 2 ruor.uottawa.ca
JC Balt, MJ Mathy, M Pfaffendorf… - BRITISH JOURNAL …, 2001 - MACMILLAN PRESS LTD
Number of citations: 2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。